2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one
Description
2-Methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a methoxy group and a 4-[(E)-2-phenylethenyl]sulfonylpiperazine moiety. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamide and piperazine motifs are prevalent .
Properties
IUPAC Name |
2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-14(22-2)16(19)17-9-11-18(12-10-17)23(20,21)13-8-15-6-4-3-5-7-15/h3-8,13-14H,9-12H2,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZTYDUAQPXKGY-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of 2-methoxypropan-1-one with 4-[(E)-2-phenylethenyl]sulfonylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in pain management and the treatment of various diseases.
Case Study: Pain Management
A study demonstrated that derivatives of sulfonylpiperazine compounds exhibit analgesic properties. The specific compound under discussion showed efficacy in reducing pain responses in animal models, indicating its potential as a novel analgesic agent .
Mechanism of Action
The mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for pain perception.
Anticancer Research
Recent studies have explored the compound's role in cancer therapy. The sulfonamide group is known for its ability to inhibit certain enzymes involved in tumor growth.
Case Study: Inhibition of Tumor Growth
In vitro studies revealed that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules.
Application in Synthesis
It can be utilized as a building block for synthesizing various pharmaceuticals and agrochemicals due to its reactive functional groups. The synthetic routes often involve nucleophilic substitutions and coupling reactions .
Mechanism of Action
The mechanism of action of 2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in neuroinflammation and neurodegeneration . By inhibiting STAT3, the compound can reduce inflammation and protect against cell damage.
Comparison with Similar Compounds
Piperazine-Based Derivatives
Vicriviroc Maleate (CAS-599179-03-0) is a piperidine-piperazine derivative with antiviral activity, acting as a CCR5 antagonist . Both compounds share a piperazine core, but Vicriviroc incorporates a trifluoromethylphenyl group and a pyrimidinyl carbonyl moiety, contrasting with the target compound’s sulfonylstyryl group. However, Vicriviroc’s clinical success highlights the pharmacological relevance of piperazine derivatives in modulating protein-protein interactions.
Propan-1-one Derivatives with Heterocyclic Substitutions
The (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one series (AAP-1 to AAP-10) exhibits antimicrobial activity . These compounds replace the sulfonylpiperazine with a thiazolidine ring and benzylidene amino group. The thiazolidine moiety introduces sulfur-based hydrogen bonding, whereas the target compound’s sulfonylpiperazine may offer stronger electrostatic interactions. Notably, AAP-4 and AAP-8 show potent activity, suggesting that the propan-1-one scaffold is versatile for bioactivity but sensitive to substituent effects.
Cinnamic Acid Derivatives with Piperazine Linkers
The (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one (Acta Cryst. E68, o1259) shares a propenone backbone and piperazine group with the target compound . However, its bis(4-methoxyphenyl)methyl substituent creates steric bulk, likely reducing solubility compared to the target’s sulfonylstyryl group. The (E)-configured double bond in both compounds may enhance planarity, favoring π-π stacking in receptor binding.
Sulfur-Containing Aromatic Ketones
The (2E)-1-(4,4′′-difluoro-5′-methoxyterphenyl-4′-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (Acta Cryst. E68, o2378) features a sulfanyl (S–CH3) group instead of a sulfonyl (SO2) group . Sulfonyl groups are stronger electron-withdrawing agents, which could increase the target compound’s acidity and oxidative stability. The sulfanyl group in the comparator may confer nucleophilic reactivity, whereas the sulfonyl group in the target compound is more likely to participate in hydrogen bonding or polar interactions.
Structural and Functional Analysis Table
Biological Activity
2-Methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 414.5 g/mol
- CAS Number : 18326-06-2
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 498.7 ± 45.0 °C |
| Melting Point | 191 - 192 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The sulfonamide group and the piperazine moiety are known to enhance the compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Pharmacodynamics
Research indicates that this compound exhibits:
- Antinociceptive Effects : It has been shown to reduce pain perception in animal models, suggesting potential use in pain management therapies.
- Antidepressant Activity : Preliminary studies indicate that it may have antidepressant-like effects, possibly through serotonin reuptake inhibition.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Antinociceptive Activity :
- Antidepressant-Like Effects :
- Neuroprotective Properties :
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound Name | Antinociceptive Activity | Antidepressant Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-Methoxy-1-[4-(E)-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one | Yes | Yes | Yes |
| Compound A (similar structure) | Moderate | Yes | No |
| Compound B (different structure) | No | Moderate | Yes |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves sulfonylation of a piperazine intermediate followed by coupling with a methoxy-propanone derivative. Key steps include:
- Sulfonylation : Use of (E)-styrylsulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) to minimize side reactions .
- Coupling : Employ coupling agents like EDCI/HOBt for amide bond formation. Optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperazine) to reduce unreacted intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm methoxy (δ 3.2–3.5 ppm), propanone carbonyl (δ 200–210 ppm), and (E)-styryl double bond (J = 15–16 Hz in ¹H NMR). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols are essential for handling intermediates during synthesis?
- Methodological Answer :
- Storage : Store sulfonyl chloride intermediates in airtight containers under argon to prevent hydrolysis .
- PPE : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal via approved hazardous waste channels .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges might arise?
- Methodological Answer :
-
Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) to grow single crystals. Monitor crystal quality via polarization microscopy .
-
Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Process with SHELXC/D/E for phase determination .
-
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Address twinning or disorder using PART commands in SHELXL .
-
Validation : Check R-factor convergence (<5% discrepancy) and validate geometry with PLATON .
Refinement Parameter Target Value R1 (I > 2σ(I)) <0.05 wR2 (all data) <0.10 CCDC Deposition Mandatory
Q. How can computational docking studies resolve discrepancies between predicted and observed bioactivity data?
- Methodological Answer :
- Target Selection : Dock the compound against proteins like MPXV A42R (PDB: 7QPB) using AutoDock Vina. Adjust ligand flexibility (rotatable bonds) and grid box size (20 ų) .
- Scoring : Compare docking scores (e.g., ΔG ≤ -8.0 kcal/mol) with experimental IC50 values. Reconcile mismatches by re-optimizing force fields (AMBER) or solvent models .
- Validation : Perform molecular dynamics simulations (100 ns) to assess binding stability (RMSD <2.0 Å) .
Q. What strategies can address conflicting NMR and X-ray data regarding the (E)-styryl configuration?
- Methodological Answer :
- NMR Analysis : Use NOESY to detect proximity between styryl protons and adjacent groups. (E)-isomers show no NOE between vinyl protons .
- X-ray Validation : Compare dihedral angles (C-SO₂-C-C) from crystallography with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G**) .
- Contingency : If conflicts persist, synthesize both (E) and (Z) isomers for comparative bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
